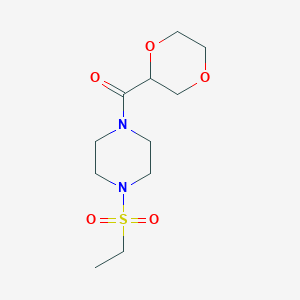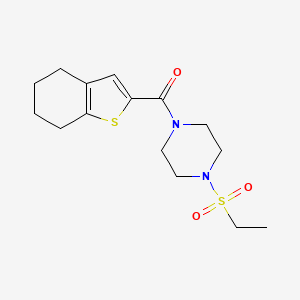![molecular formula C19H24N4O B7543087 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIPU is a urea derivative that contains both adamantyl and imidazopyridine moieties, making it a unique and versatile compound.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been shown to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea is also readily available and relatively inexpensive, which makes it accessible for researchers. However, 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea. One direction is to investigate the potential use of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea involves the reaction of 1-adamantanamine with 2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea. The overall yield of the synthesis process is around 60%, and the purity of the final product can be enhanced through recrystallization.
Applications De Recherche Scientifique
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal-mediated catalysis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(20-11-16-12-23-4-2-1-3-17(23)21-16)22-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,12-15H,5-11H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLAPJPGZUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)